molecular formula C19H17BrN2O3 B6479617 3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851405-80-6

3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B6479617
CAS No.: 851405-80-6
M. Wt: 401.3 g/mol
InChI Key: HGLXWKZUKFJYTE-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5°C) to form diazonium salts, which are then coupled with other intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the quinoline moiety.

    7-methoxy-2-oxo-1,2-dihydroquinoline: Contains the quinoline moiety but lacks the bromine atom and benzamide group.

Uniqueness

3-bromo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is unique due to the combination of its bromine atom, methoxy group, and quinoline moiety, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-25-16-6-5-12-9-14(19(24)22-17(12)11-16)7-8-21-18(23)13-3-2-4-15(20)10-13/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLXWKZUKFJYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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